Salicyl ether
Description
Structure
3D Structure
Properties
CAS No. |
4481-52-1 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methoxymethyl]phenol |
InChI |
InChI=1S/C14H14O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,15-16H,9-10H2 |
InChI Key |
PLNNBRYFKARCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2O)O |
Origin of Product |
United States |
Synthetic Methodologies for Salicyl Ether Compounds
Direct Etherification Reactions Involving Salicylic (B10762653) Acid or Its Precursors
Direct etherification provides the most straightforward route to salicyl ethers. These methods involve the formation of an ether bond at the phenolic hydroxyl group of salicylic acid or its derivatives in a single primary step.
Alkylation Strategies for Phenolic Hydroxyl Groups in Salicylic Acid Derivatives
The alkylation of the phenolic hydroxyl group is a cornerstone of salicyl ether synthesis. The most common and versatile method is the Williamson ether synthesis. Current time information in Bangalore, IN.libretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or another substrate with a good leaving group in an SN2 reaction. Current time information in Bangalore, IN.libretexts.org
A significant challenge in the alkylation of salicylic acid is the presence of two acidic protons—one on the phenolic hydroxyl and one on the carboxylic acid. The carboxyl group is more acidic and is preferentially deprotonated. Therefore, protection of the carboxyl group, often as an ester, is a common strategy before performing the etherification. Etherification of the phenolic hydroxyl group of salicylic acid can be achieved using dialkyl sulfate (B86663) in an alkaline aqueous solution. orientjchem.org
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the alkylation of salicylic acid derivatives. rsc.org In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the salicylate (B1505791) anion from an aqueous phase to an organic phase containing the alkylating agent. blogspot.com This approach can improve reaction rates and allows for the use of a wider variety of solvents and reactants under milder conditions. blogspot.com For example, carboxylic acids like benzoic acid and acetylsalicylic acid have been quantitatively alkylated using alkyl iodides in a solid-liquid PTC system with tetrabutylammonium (B224687) as the counter-ion. rsc.org
| Alkylating Agent | Base/Catalyst | Reaction Type | Product Type | Ref |
| Alkyl Halide (e.g., Iodomethane) | Strong Base (e.g., NaH) | Williamson Ether Synthesis | Alkyl this compound | libretexts.org |
| Dialkyl Sulfate | Alkaline Solution | Williamson-type Etherification | Alkyl this compound | orientjchem.org |
| Alkyl Iodide | Phase-Transfer Catalyst (e.g., Tetrabutylammonium) | Phase-Transfer Catalysis | Alkyl this compound | rsc.org |
| Chloroacetic Acid | NaOH | Williamson Ether Synthesis | Carboxyalkyl this compound | organic-chemistry.org |
Catalytic Approaches in Ether Bond Formation
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of ether bond formation. Both acid and base catalysis are employed, with modern methods increasingly relying on transition metal catalysts for specific transformations. tandfonline.com
An advanced example is the iridium-catalyzed intramolecular asymmetric allylic etherification of salicylic acid derivatives. nih.gov This method has been used to synthesize novel chiral 1,4-benzoxazepinones with excellent yields (up to 99%) and high enantioselectivities (up to 99% ee) using chiral-bridged biphenyl (B1667301) phosphoramidite (B1245037) ligands. nih.gov The reaction proceeds under mild conditions and demonstrates high practicability for creating complex, chiral cyclic ether structures. nih.gov
Phase-transfer catalysis, as mentioned previously, is itself a catalytic method that accelerates reactions in biphasic systems by facilitating the transfer of reactants across the phase boundary. blogspot.comtandfonline.com This technique is particularly useful for SN2 reactions, such as ether synthesis, allowing for the use of inorganic bases and greener solvents. blogspot.com
| Catalyst System | Reaction Type | Key Features | Yield | Ref |
| Iridium / Chiral Phosphoramidite Ligand | Intramolecular Asymmetric Allylic Etherification | Forms chiral cyclic ethers; High enantioselectivity (up to 99% ee) | Up to 99% | nih.gov |
| Quaternary Ammonium Salts | Phase-Transfer Catalysis | Facilitates reaction in two-phase systems; Uses inorganic bases | Quantitative | rsc.org |
| Silver Oxide (Ag₂O) | Williamson Ether Synthesis | Mild base, no need to preform alkoxide | Good (e.g., 85% for glucose) | libretexts.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.net By using microwave radiation to directly and rapidly heat the reactants, this method can significantly shorten reaction times from hours to minutes. researchgate.net
The synthesis of various this compound derivatives has been successfully achieved using microwave irradiation. For instance, the reaction of salicylic acid with α-hydroxyphosphonates was performed under microwave conditions to produce salicyl acyloxy phosphonate (B1237965) derivatives. googleapis.comacs.org Similarly, steroidal salicylates and their methoxy-substituted ether (2-methoxybenzoyloxy) derivatives have been synthesized from steroidal precursors and methyl salicylate using a convenient microwave-assisted, solvent-free method, which proved more successful in terms of reaction time and yield compared to conventional heating. lookchem.com Another application involves the microwave-assisted, imidazole-catalyzed transformation of propargyl vinyl ethers into multisubstituted salicylaldehyde (B1680747) derivatives, demonstrating the power of this technology in complex rearrangements leading to functionalized salicyl structures. thieme-connect.com
| Reaction | Method | Reaction Time | Yield | Ref |
| Salicylic Acid + Acetic Anhydride (Aspirin Synthesis) | Conventional | 30 min | --- | researchgate.net |
| Salicylic Acid + Acetic Anhydride (Aspirin Synthesis) | Microwave (175 W) | 7 min | Comparable or higher | researchgate.net |
| Steroidal Precursors + Methyl Salicylate | Conventional | --- | Lower | lookchem.com |
| Steroidal Precursors + Methyl Salicylate | Microwave (Solvent-free) | Shorter | Higher | lookchem.com |
Multi-Step Synthesis Pathways for Complex this compound Architectures
The synthesis of more intricate this compound compounds, particularly those with large or macrocyclic structures, often necessitates multi-step pathways. These strategies involve the initial preparation of functionalized precursors that are then used in subsequent etherification or cyclization reactions.
Preparation of Salicylate Alcohols and Salicylamide (B354443) Alcohols as Ether Precursors
For building complex architectures, salicylic acid can be first converted into an alcohol- or amide-containing derivative, which then serves as a precursor for further modification. One documented approach involves the synthesis of salicylate and salicylamide alcohols for the preparation of phosphorodiamidates. orientjchem.org For example, salicylate alcohols have been prepared by reacting phenyl salicylate with an aldehyde using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. orientjchem.org Salicylamide alcohols can be generated from N-methyl salicylamide and a corresponding alcohol in the presence of an acid catalyst. orientjchem.org
Another strategy involves the conversion of a salicylic acid derivative into a dihydroxy acid, which can then undergo macrolactonization to form complex macrocycles. thieme-connect.com This approach highlights how the salicylate structure can be extensively modified to introduce new functional groups (like alcohols) that are essential for subsequent ring-forming reactions. thieme-connect.com
Incorporation of Salicyl Moieties into Crown Ether Structures
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. Incorporating a salicylic acid moiety into a crown ether structure creates a specialized host molecule with unique binding properties. The synthesis of such compounds is a multi-step process.
A reported method describes the synthesis of crown ethers from salicylic acid by first transforming it into its dicaesium salt using caesium carbonate. rsc.org This salt then reacts with dibromopolyethylene glycols to afford the desired crown ether. rsc.org This demonstrates a direct, albeit multi-step, pathway to incorporating the entire salicylate unit into a macrocyclic ether framework.
More complex strategies for creating macrocycles involve building linear precursors primed for cyclization. cam.ac.uk For instance, an O-allyl salicylic acid can be coupled to a peptide chain, and the resulting molecule undergoes a ring-closing metathesis (RCM) reaction to form a macrocycle containing both a peptide and a this compound component. cam.ac.uk This modular approach allows for the construction of highly diverse and complex macrocyclic systems.
Polymerization and Oligomerization Routes Incorporating this compound Units
The incorporation of this compound moieties into polymers and oligomers has been explored through various synthetic routes to create materials with tailored properties. These methods often leverage the reactivity of the hydroxyl and carboxylic acid groups of salicylic acid and its derivatives.
Synthesis of Acryloyl and Methacryloyl Ethers of Salicylic Acid
The synthesis of acryloyl and methacryloyl ethers of salicylic acid introduces a polymerizable vinyl group onto the salicylic acid backbone, creating monomers for various polymerization reactions. ijrsset.org A common method involves the esterification of salicylic acid with acryloyl chloride or methacryloyl chloride.
In a typical procedure, salicylic acid is dissolved in a solvent like chloroform. ijrsset.org Subsequently, the corresponding acid chloride (acryloyl chloride or methacryloyl chloride) is added to the solution. ijrsset.org The reaction is often carried out at room temperature. ijrsset.org To neutralize the hydrochloric acid formed during the reaction, a weak base such as a 10% aqueous solution of sodium carbonate is added until the pH reaches approximately 5.5. ijrsset.org The resulting product, the acryloyl or methacryloyl ether of salicylic acid, precipitates from the solution and can be isolated by filtration, washed with water, and dried. ijrsset.org
The structures of these monomers are confirmed using spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijrsset.org IR spectra typically show characteristic absorption bands for the C=C double bond (around 1640-1660 cm⁻¹), the C=O ester group (around 1745 cm⁻¹), the C-O-C ether linkage (around 1555 cm⁻¹), and the remaining O-H group (around 3460 cm⁻¹). ijrsset.org These monomers, containing salicylic acid fragments, have been noted for their potential antibacterial properties. ijrsset.orgscribd.com
| Reactant 1 | Reactant 2 | Solvent | Neutralizing Agent | Product |
| Salicylic Acid | Acryloyl Chloride | Chloroform | 10% Sodium Carbonate | Acryloyl Ether of Salicylic Acid |
| Salicylic Acid | Methacryloyl Chloride | Chloroform | 10% Sodium Carbonate | Methacryloyl Ether of Salicylic Acid |
Development of Organotin Poly(ester ethers) from Salicylic Acid
Organotin poly(ester ethers) derived from salicylic acid have been synthesized and investigated for their potential biological activities. asclepiusopen.comglobalsciencelibrary.com These polymers are typically formed through interfacial polycondensation, a rapid and efficient polymerization technique. asclepiusopen.comamazonaws.com
The synthesis involves the reaction of the disodium (B8443419) salt of salicylic acid with an organotin dihalide. asclepiusopen.com In this process, an aqueous solution of salicylic acid and sodium hydroxide (B78521) is prepared. asclepiusopen.com This aqueous phase is then vigorously mixed with an organic phase (commonly hexane) containing the organotin dihalide. asclepiusopen.comamazonaws.com The polymerization occurs at the interface between the two immiscible liquids. amazonaws.com The reaction is generally fast, often completing within seconds. amazonaws.com The resulting polymer precipitates and can be collected by filtration, followed by washing with water and the organic solvent to remove unreacted starting materials and byproducts. asclepiusopen.comamazonaws.com
The structure of these organotin poly(ester ethers) involves both the carboxylate and phenoxide groups of salicylic acid reacting with the organotin dihalide to form ester and ether linkages, respectively. asclepiusopen.com The properties of the resulting polymer, such as yield and chain length, can be influenced by the nature of the alkyl or aryl groups attached to the tin atom. asclepiusopen.com For instance, increasing the size of the alkyl group on the organotin has been observed to decrease both the product yield and the polymer chain length. asclepiusopen.com
| Salicylic Acid Derivative | Organotin Dihalide | Polymerization Method | Solvent System |
| Disodium Salt of Salicylic Acid | Dialkyltin Dichloride | Interfacial Polycondensation | Water/Hexane |
| Disodium Salt of Salicylic Acid | Diarylrin Dichloride | Interfacial Polycondensation | Water/Hexane |
Copolymerization Strategies for Salicylic Acid Allyl Ether Derivatives
Salicylic acid allyl ether derivatives can be copolymerized with other vinyl monomers to produce polymers with a range of properties. researchgate.netgoogle.com A notable example is the radical copolymerization of allyl salicylate with styrene (B11656). researchgate.net
These copolymerization reactions are typically initiated by a free radical initiator. The relative reactivity of the monomers, often expressed as copolymerization reactivity ratios (r1 and r2), determines the microstructure of the resulting copolymer. researchgate.net For the copolymerization of allyl salicylate (monomer 1) and styrene (monomer 2), the reactivity ratios were determined to be r1 = 0.02 and r2 = 9.6 using the Feinemann-Ross method. researchgate.net The low value of r1 indicates that the allyl salicylate radical prefers to add a styrene monomer rather than another allyl salicylate monomer, while the high value of r2 suggests that the styrene radical strongly prefers to add another styrene monomer. This leads to a copolymer with a statistical distribution of monomer units, featuring isolated allyl salicylate fragments and microblocks of styrene units. researchgate.net
The composition of the initial monomer mixture influences the microstructure of the copolymer. researchgate.net As the proportion of styrene in the initial mixture increases, the average length of the styrene microblocks in the copolymer also increases. researchgate.net These copolymers incorporating salicylic acid moieties have been investigated for properties such as antifungal activity against various micromycetes. researchgate.net
Another approach involves the copolymerization of allyl and vinyl ethers of salicylic acid with maleic anhydride. indexcopernicus.com In this system, it has been shown that charge transfer complexes can form between the comonomer pairs, which can then readily enter into polymerization. indexcopernicus.com
| This compound Monomer | Comonomer | Polymerization Method | Key Finding |
| Allyl Salicylate | Styrene | Radical Copolymerization | Statistical copolymer with styrene microblocks. researchgate.net |
| Allyl Ether of Salicylic Acid | Maleic Anhydride | Radical Copolymerization | Formation of charge transfer complexes influences polymerization. indexcopernicus.com |
| Vinyl Ether of Salicylic Acid | Maleic Anhydride | Radical Copolymerization | Formation of charge transfer complexes influences polymerization. indexcopernicus.com |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity and stereoselectivity are crucial considerations in the synthesis of this compound compounds, as they determine the specific isomer formed and its three-dimensional structure.
Regioselectivity refers to the preference for a reaction to occur at one position over another on a molecule. fiveable.me In the context of this compound synthesis, this often relates to the selective alkylation or reaction at the phenolic hydroxyl group versus the carboxylic acid group, or at different positions on the aromatic ring. For instance, in the Friedel-Crafts alkylation of salicylic acid, the position of alkylation on the aromatic ring is a key aspect of regioselectivity. whiterose.ac.uk Similarly, the Williamson ether synthesis, a common method for preparing ethers, can exhibit regioselectivity when multiple hydroxyl groups are present. fiveable.me The use of micellar media has been shown to facilitate regioselective O-alkylation of phenolic compounds, offering a green chemistry approach. dntb.gov.ua The electronic nature of substituents on the aromatic ring can also direct the regioselectivity of reactions like the Claisen rearrangement of allyl aryl ethers. chemrxiv.org
Stereoselectivity , on the other hand, pertains to the preferential formation of one stereoisomer over others. numberanalytics.com This is particularly important when creating chiral centers. An example of stereoselective synthesis involving a salicylic acid derivative is the Birch reduction/alkylation of chiral esters of salicylic acids. acs.org By using a chiral auxiliary, such as 8-phenylmenthol, attached to the salicylic acid as an ester, it is possible to control the stereochemistry of the subsequent alkylation, leading to the formation of cyclohexadienes with a new quaternary stereogenic center in high diastereoselectivity. acs.org The stereospecificity of enzymatic reactions is also a key factor in the biosynthesis of this compound derivatives in nature, such as the glucosylation of salicyl alcohol to form β-d-salicin, where the enzyme dictates the formation of the β-glycosidic bond. nih.gov
| Synthetic Challenge | Key Concept | Example |
| Selective reaction at a specific hydroxyl group | Regioselectivity | Williamson ether synthesis with a diol, O-alkylation in micellar media. fiveable.medntb.gov.ua |
| Controlling the position of substitution on the aromatic ring | Regioselectivity | Friedel-Crafts alkylation of salicylic acid. whiterose.ac.uk |
| Creating a specific three-dimensional arrangement at a new chiral center | Stereoselectivity | Birch reduction/alkylation of chiral 8-phenylmenthol esters of salicylic acid. acs.org |
| Formation of a specific glycosidic linkage | Stereospecificity | Enzymatic glucosylation of salicyl alcohol to form β-d-salicin. nih.gov |
Reaction Mechanisms and Chemical Transformations of Salicyl Ether Compounds
Mechanistic Studies of Hydrolytic Cleavage of Salicyl Ether Bonds
The hydrolysis of this compound bonds, particularly in arylethyl ethers of salicylic (B10762653) acid, has been a subject of detailed mechanistic investigation. These studies reveal the profound influence of the ortho-carboxylic acid group on the reaction rate and mechanism.
The hydrolysis of tert-butyl and 1-arylethyl ethers of salicylic acid is significantly accelerated by the presence of the ortho-carboxylic acid group, which acts as an efficient intramolecular general acid catalyst. sapub.orgresearchgate.netcdnsciencepub.comcdnsciencepub.com This catalysis is remarkably effective, as evidenced by the rapid hydrolysis of these ethers under conditions where the corresponding intermolecular reaction is immeasurably slow. cdnsciencepub.com For instance, the neutral carboxylic acid form of the tert-butyl ether of salicylic acid has a half-life of just 15.2 minutes at 39°C. researchgate.netcdnsciencepub.comcdnsciencepub.com The estimated rate acceleration by the neighboring carboxyl group in 1-arylethyl ethers of salicylic acid can be as high as 2.13 x 10⁵. researchgate.netcdnsciencepub.com
The mechanism of this intramolecular catalysis is distinct from classical general acid-base catalysis. sapub.orgcdnsciencepub.com It involves a rapid proton transfer within a developing strong hydrogen bond between the carboxylic acid proton and the ether oxygen. cdnsciencepub.com This proton transfer is an integral part of the carbon-oxygen bond cleavage process but is practically uncoupled from it. cdnsciencepub.com A key feature contributing to the efficiency of this catalysis is a "strategic delay" of the proton transfer relative to the C-O bond cleavage. cdnsciencepub.com This delay facilitates the formation of a strong, intramolecular hydrogen bond in the transition state, which significantly lowers the activation energy of the reaction. researchgate.netcdnsciencepub.com
The effectiveness of this intramolecular proton-transfer catalysis is highlighted by the fact that the salicylate (B1505791) leaving group has an effective pKa of 2.9, a substantial decrease from its nominal pKa of 8.52. researchgate.netcdnsciencepub.com This indicates that the leaving group is significantly stabilized by the intramolecular protonation.
The kinetics and pathways of the hydrolytic cleavage of this compound bonds are sensitive to substituent effects on both the arylethyl group and the salicylic acid moiety. researchgate.netcdnsciencepub.com Analysis of these effects has provided detailed mechanistic insights into this efficient intramolecular proton-transfer catalysis. researchgate.netcdnsciencepub.com
For instance, the introduction of electron-withdrawing groups on the salicylic acid ring, such as a 5-nitro group, can increase the rate of hydrolysis by a factor of 10. cdnsciencepub.com This is consistent with the role of the carboxylic acid as a general acid catalyst, as electron-withdrawing groups increase its acidity.
Computational studies, including density functional theory (DFT), have further elucidated the factors governing the reaction rate. researchgate.net These studies have shown that the efficiency of the intramolecular acid-catalyzed hydrolysis is highly sensitive to the substitution pattern on the carbon-carbon double bond in related systems. researchgate.net The rate of hydrolysis has been found to be linearly correlated with the strain energy of the tetrahedral intermediate or the product. researchgate.net
| Compound/Condition | Observation | Reference |
| tert-butyl ether of salicylic acid (neutral COOH form) | Half-life of 15.2 min at 39°C | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| 1-arylethyl ether of salicylic acid (2, X = Me, Y = H) | Estimated acceleration by COOH group is 2.13 x 10⁵ | researchgate.netcdnsciencepub.com |
| Salicylate leaving group from 2 (X = Me, Y = H) | Effective pKa of 2.9 (nominal pKa = 8.52) | researchgate.netcdnsciencepub.com |
| 1-phenylethyl ether of salicylic acid with 5-nitro group | Hydrolysis rate accelerated by a factor of 10 | cdnsciencepub.com |
Oxidative and Reductive Transformations of this compound Structures
This compound structures can undergo various oxidative and reductive transformations, leading to a range of valuable chemical intermediates.
Oxidative Transformations:
One notable oxidative transformation is the dearomatization of salicylic alcohols, which can be derived from the reduction of the corresponding salicylaldehydes or salicylic acids, to form spiroepoxydienones. acs.org This reaction, often referred to as the Adler-Becker reaction, is typically mediated by an oxidant like periodate. acs.org Phenols, in general, are susceptible to oxidation, and the presence of the ether linkage in this compound derivatives can influence the course of these reactions. nios.ac.in For instance, O- or S-alkylated salicylic acid derivatives can undergo an intramolecular oxidative cyclization to yield 4H-benzo[d] sapub.orgcdnsciencepub.comdioxin-4-ones. organic-chemistry.org This transformation can be catalyzed by tetraethylammonium (B1195904) bromide (TEAB) with an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.org The mechanism for the ether cyclization is suggested to proceed through a radical-polar crossover. organic-chemistry.org
Reductive Transformations:
The Birch reduction is a powerful method for the partial reduction of aromatic compounds and has been applied to esters of salicylic acid. acs.orgslideshare.net Esters of salicylic acid derivatives, such as 8-phenylmenthol esters, can undergo efficient Birch reduction followed by in situ diastereoselective alkylation to create methoxycyclohexadienes with new quaternary stereogenic centers. acs.org The regiochemistry of the Birch reduction is often driven by the presence of an anion-stabilizing group, like a carboxylic acid derivative, which leads to the formation of a stabilized carbanion that can be trapped by an electrophile. acs.org
Furthermore, reductive etherification of carbonyl compounds, which can be seen as a transformation related to the formation of salicyl ethers, has been developed using various catalytic systems. researchgate.netorganic-chemistry.org These methods often involve the use of a reducing agent, such as a silane, in the presence of a catalyst to form ethers from aldehydes or ketones and alcohols. organic-chemistry.org A transition-metal-free protocol for the reductive cleavage of aryl alkyl ethers using a combination of triethylsilane and a base has also been reported, which can regioselectively break the C–O bonds in aromatic ethers. rsc.org
Nucleophilic and Electrophilic Reactions of this compound Compounds
The aromatic ring of this compound compounds is activated towards electrophilic substitution due to the electron-donating nature of the ether oxygen. msu.edulibretexts.orgamazonaws.com The ether group (-OR) is an ortho, para-directing group. amazonaws.com This enhanced reactivity allows for a variety of electrophilic aromatic substitution reactions.
A classic example of an electrophilic reaction involving a related phenol (B47542) derivative is the Kolbe-Schmidt reaction, where sodium phenoxide reacts with the weak electrophile carbon dioxide to produce sodium salicylate, which upon acidification gives salicylic acid. slideshare.netlibretexts.orgbyjus.com The high electron density on the phenolate (B1203915) ring facilitates this carboxylation. libretexts.org
Nucleophilic reactions can also occur at the benzylic position of certain this compound derivatives. For instance, the acidic cleavage of ethers often proceeds via a nucleophilic attack on the carbon adjacent to the ether oxygen. libretexts.orglibretexts.org In the case of aryl alkyl ethers, the nucleophile will preferentially attack the alkyl carbon rather than the aromatic carbon. libretexts.orglibretexts.org
Polymerization Mechanisms Involving this compound Monomers
Monomers containing this compound moieties can be polymerized to create functional polymers with potential applications in various fields.
Acryloyl and methacryloyl ethers of salicylic acid are monomers that can undergo free radical polymerization. ijrsset.org These monomers can be synthesized by reacting salicylic acid with acryloyl or methacryloyl chloride or anhydride. ijrsset.org The polymerization is typically initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. scielo.brresearchgate.net The resulting polymers contain salicylic acid fragments as side groups. ijrsset.org
The free radical polymerization of related vinyl monomers, such as methyl methacrylate, is a well-understood process that can be inhibited by certain compounds to prevent runaway reactions. mdpi.comripublication.com The kinetics of these polymerizations can be studied to understand the reaction mechanism and control the properties of the resulting polymer. nih.gov In the context of this compound-containing monomers, the polymerization proceeds via the addition of free radicals to the double bond of the acryloyl or methacryloyl group, leading to the formation of a long polymer chain. scielo.br For example, a copolymer of imprinted poly(EGDMA/salicylic acrylate/Zn(II)) has been synthesized via in situ polymerization in an aqueous solution, initiated by AIBN at 60 °C. scielo.br
Polycondensation Pathways for Organotin Poly(ester ethers)
Organotin poly(ester ethers) are synthesized from salicylic acid through a rapid and efficient process known as interfacial polycondensation. asclepiusopen.comasclepiusopen.com This method is a powerful technique for producing polymers and is used commercially for materials like aramids and polycarbonates. asclepiusopen.com The synthesis involves the reaction of a salt of salicylic acid with various organotin dihalides, leading to the formation of polymers with alternating ester and ether linkages connected by a tin atom. asclepiusopen.comglobalsciencelibrary.com
The reaction is typically carried out by first preparing an aqueous solution of the salicylic acid salt. asclepiusopen.com This is achieved by dissolving salicylic acid and sodium hydroxide (B78521) in water. asclepiusopen.com This aqueous phase is then vigorously mixed with an organic solvent, such as hexane, containing the organotin dihalide. asclepiusopen.comasclepiusopen.com The polycondensation reaction occurs at the interface between the two immiscible liquid phases. amazonaws.com The process is remarkably fast, with synthesis often completed in as little as 15 seconds under high-speed stirring conditions. asclepiusopen.comasclepiusopen.com This rapidity is attributed to the high reactivity of the monomers at the interface and the large surface area created by the emulsifying process. amazonaws.com
The general reaction scheme involves the nucleophilic attack of the phenoxide and carboxylate groups of the disodium (B8443419) salt of salicylic acid on the electrophilic tin center of the organotin dihalide, eliminating sodium halide and forming the polymer backbone. The resulting polymer structure consists of repeating units where the salicylic acid moiety is linked to the organotin group through both an ether (Sn-O-Ar) and an ester (Sn-O-C=O) bond. asclepiusopen.com
Interactive Table: Reactants in Interfacial Polycondensation for Organotin Poly(ester ethers) Click on the headers to sort the data.
| Role | Compound | Phase | Function |
| Monomer | Salicylic Acid (SA) | Aqueous (as salt) | Provides the aromatic ether and ester backbone. asclepiusopen.comasclepiusopen.com |
| Base | Sodium Hydroxide (NaOH) | Aqueous | Forms the disodium salt of salicylic acid for reaction. asclepiusopen.com |
| Monomer | Organotin Dihalide (e.g., R₂SnX₂) | Organic (Hexane) | Provides the organotin component of the polymer chain. asclepiusopen.comasclepiusopen.com |
| Solvent | Water | Aqueous | Dissolves the salicylic acid salt. asclepiusopen.com |
| Solvent | Hexane | Organic | Dissolves the organotin dihalide. asclepiusopen.comasclepiusopen.com |
Detailed research has shown that the nature of the alkyl or aryl groups (R) attached to the tin atom in the organotin dihalide (R₂SnX₂) significantly influences the outcome of the polymerization. asclepiusopen.comasclepiusopen.com Specifically, the size of the alkyl group has been found to be a critical factor affecting both the product yield and the polymer chain length. asclepiusopen.com An inverse relationship is often observed, where increasing the steric bulk of the alkyl group on the tin atom leads to a decrease in both the yield and the degree of polymerization. asclepiusopen.comasclepiusopen.com This is consistent with the principle that larger substituent groups can sterically hinder the approach of the monomers, thereby impeding chain growth. amazonaws.com
Interactive Table: Effect of Organotin Dihalide on Polymer Properties This table illustrates the general trend observed in the synthesis of organotin poly(ester ethers).
| Organotin Dihalide | Alkyl/Aryl Group (R) | Effect on Product Yield | Effect on Chain Length | Reference |
| Dimethyltin Dichloride | Methyl | Higher | Longer | asclepiusopen.comasclepiusopen.com |
| Dibutyltin Dichloride | Butyl | Intermediate | Intermediate | asclepiusopen.comasclepiusopen.com |
| Dioctyltin Dichloride | Octyl | Lower | Shorter | researchgate.net |
| Diphenyltin Dichloride | Phenyl | Variable | Variable | researchgate.net |
Characterization of the resulting organotin poly(ester ethers) confirms the formation of the desired structure. Infrared (IR) spectroscopy is a key tool for this analysis. asclepiusopen.com The IR spectra of the polymers show the appearance of new bands that are not present in the starting materials. Specifically, the formation of Sn-O bonds is confirmed, which is characteristic of the linkage between the organotin moiety and the salicylic acid unit. asclepiusopen.commdpi.com Bands indicating the presence of both ether and ester linkages are also observed. asclepiusopen.com
Further structural elucidation is often achieved using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS). This technique provides information about the polymer chain length and the repeating unit structure. asclepiusopen.com Analysis of the organotin poly(ester ethers) by MALDI MS has shown ion fragments corresponding to several repeating units (oligomers up to five units have been detected), and the isotopic abundance patterns for these fragments are consistent with the presence of tin, confirming its incorporation into the polymer backbone. asclepiusopen.comoatext.com The structural arrangement of the salicylic acid-derived moiety around the tin atom can result in various geometries, including bridged and non-bridged structures. asclepiusopen.comresearchgate.net
Theoretical and Computational Studies of Salicyl Ether Compounds
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic makeup of salicyl ether compounds. These calculations provide a quantitative picture of bonding, charge distribution, and molecular orbitals, which are essential for explaining the chemical and physical properties of these molecules.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been successfully applied to salicylate (B1505791) derivatives to predict geometries, vibrational frequencies, and reaction thermodynamics. mdpi.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the accurate modeling of molecular structures and properties. researchgate.netmwjscience.com
Studies on salicylic (B10762653) acid, the parent compound of salicyl ethers, demonstrate that DFT can effectively reproduce experimental data, such as bond lengths and angles, after geometry optimization. mdpi.com For instance, DFT has been used to investigate the solvation effects on salicylic acid, revealing how the molecule's properties change in different solvent environments. mwjscience.com The analysis of frontier molecular orbitals (HOMO-LUMO) derived from DFT calculations provides insights into the molecule's reactivity and electronic transitions. researchgate.net Furthermore, DFT is employed to model complex processes, such as the adsorption of salicylate onto mineral surfaces, by calculating the energies of different surface complexes. mdpi.com
Table 1: Selected DFT-Calculated Properties for Salicylic Acid This table showcases representative data obtained from DFT calculations, illustrating the method's predictive power for molecules with the salicyl functional group.
| Property | Calculated Value (Gas Phase) | Method/Basis Set |
|---|---|---|
| HOMO-LUMO Gap | 4.7928 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.45 Debye | B3LYP/6-311++G(d,p) |
| O-H Bond Length (hydroxyl) | 0.97 Å | B3LYP/6-31G* |
| C=O Bond Length (carbonyl) | 1.22 Å | B3LYP/6-31G* |
Note: Data extracted from studies on salicylic acid as a proxy for this compound derivatives. mwjscience.comresearchgate.net
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous framework for studying this compound compounds. bris.ac.ukscribd.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) are used to investigate molecular properties with high accuracy. osti.govacs.org
For salicylic acid, ab initio calculations (specifically, RHF/6-31G**) have been instrumental in mapping the potential energy profile for ground-state intramolecular proton transfer (GSIPT). iitk.ac.inresearchgate.net These studies have shown that the primary form, with the hydrogen on the phenolic oxygen, corresponds to a single minimum on the ground-state potential energy surface. iitk.ac.inresearchgate.net The calculations can also determine the energetic cost of conformational changes, such as the rotation of the hydroxyl group, which is used to estimate the strength of the intramolecular hydrogen bond. researchgate.net In the excited state, these calculations reveal a more complex picture with multiple minima, explaining the dual fluorescence observed experimentally in salicylic acid and methyl salicylate. iitk.ac.inresearchgate.net
Table 2: Ab Initio Calculated Energies for Salicylic Acid Conformers This table presents energy values calculated for different conformations of salicylic acid, highlighting the relative stabilities and the strength of intramolecular interactions.
| Parameter | Relative Energy (kcal/mol) | Method/Basis Set |
|---|---|---|
| Primary Form (P) | 0.0 | HF/6-31G** |
| Tautomeric Form (T) | 12.9 | HF/6-31G** |
| Rotamer Form (R) | 6.6 | HF/6-31G** |
| IMHB Strength in P Form | 11.0 | HF/6-31G** |
Source: Data from ab initio studies on salicylic acid. researchgate.net
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful analysis methods that provide deeper insights into chemical bonding from a calculated wavefunction. wikipedia.orguni-muenchen.deamercrystalassn.orgwikipedia.org
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewikipedia.org This approach is used to quantitatively assess hyperconjugative interactions and charge delocalization. acs.orgicm.edu.pl In salicylic acid and its derivatives, NBO analysis helps to characterize the donor-acceptor interactions that contribute to the stability of the intramolecular hydrogen bond. osti.govresearchgate.net It provides information on the hybridization of atomic orbitals and the electronic population of bonding and antibonding orbitals. researchgate.net
QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.orgacs.org By locating bond paths and bond critical points (BCPs), QTAIM provides a rigorous and unambiguous definition of chemical interactions, including weak non-covalent ones like hydrogen bonds. mdpi.com For salicylic acid, QTAIM analysis has been used to characterize the intramolecular hydrogen bond, confirming its existence and quantifying its strength through properties of the electron density at the BCP. acs.orgmdpi.com
Table 3: NBO and QTAIM Parameters for Hydrogen Bonding in Salicylate Systems This table summarizes key parameters from NBO and QTAIM analyses that characterize the intramolecular hydrogen bond.
| Analysis Method | Parameter | Description |
|---|---|---|
| NBO | Second-Order Perturbation Energy (E(2)) | Measures the stabilization energy from donor-acceptor interactions (e.g., lone pair to antibonding orbital). |
| NBO | Orbital Occupancy | Reveals deviations from the ideal Lewis structure, indicating delocalization. |
| QTAIM | Electron Density (ρ) at BCP | Correlates with the strength of the bond. |
| QTAIM | Laplacian of Electron Density (∇²ρ) at BCP | A positive value is characteristic of closed-shell interactions like hydrogen bonds. |
These parameters are typically calculated in studies of intramolecularly hydrogen-bonded systems like salicylic acid. acs.orgmdpi.comresearchgate.net
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal interactions of this compound derivatives are crucial determinants of their function. Computational methods allow for a detailed exploration of their conformational landscapes and the hydrogen bonding networks that stabilize specific structures.
A defining feature of this compound derivatives is the presence of a strong intramolecular hydrogen bond (IMHB). In methyl salicylate, this bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the ester group. rsc.orgasianpubs.org This interaction is so robust that it is not typically broken by solvents. asianpubs.org Computational studies on salicylic acid estimate the strength of this hydrogen bond to be around 11 kcal/mol. researchgate.net
Theoretical investigations have revealed the complexity of these interactions. For methyl salicylate, two different forms of IMHB are possible: one where the hydroxyl group donates a proton to the carbonyl oxygen, and another, weaker interaction with the ether oxygen. rsc.org The presence and strength of these hydrogen bonds are critical, as they influence the molecule's conformation and can facilitate processes like excited-state intramolecular proton transfer (ESIPT), which is responsible for the characteristic fluorescence of these compounds. iitk.ac.inrsc.org In derivatives like Schiff bases formed from salicylaldehydes, a similar strong intramolecular O-H···N hydrogen bond is observed, which locks the molecule into a planar configuration. mdpi.com
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. yale.educsbsju.edugithub.iosydney.edu.au By systematically changing specific bond lengths, angles, or dihedrals, a map of all possible conformations and the energy barriers between them can be generated.
For salicylic acid, ab initio calculations have been used to construct a PES for the intramolecular proton transfer reaction. iitk.ac.inresearchgate.net In the ground state (S₀), the surface shows a single deep well corresponding to the stable primary conformer. researchgate.net However, the PES for the first excited singlet state (S₁) is markedly different, featuring two minima—one for the primary excited form and another for the proton-transferred tautomeric form—separated by an energy barrier of approximately 6 kcal/mol. researchgate.net This double-well potential in the excited state explains the dual emission spectrum observed for these molecules. iitk.ac.inresearchgate.net Conformational analyses of flexible salicylamide (B354443) derivatives have also been performed, identifying hundreds of potential conformers which are then optimized to find the most stable, populated structures. mdpi.com These studies are essential for understanding the relationship between molecular structure, energy, and function.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the complex and dynamic interactions between molecules. researchgate.net For this compound and its related compounds, MD simulations provide atomic-level insights into the intermolecular forces that govern their behavior in various environments. These simulations model the movement of every atom in a system over time, based on a classical mechanics force field, allowing researchers to understand conformational changes, solvent effects, and binding processes. researchgate.net
While extensive MD studies specifically targeting simple salicyl ethers are limited, research on analogous molecules containing ether and hydroxyl functionalities provides a clear picture of the key intermolecular interactions at play. Studies on ether-linked phospholipids (B1166683) and ether alcohols are particularly instructive.
Research on ether-linked lipids in bilayers reveals significant differences in structure and dynamics compared to their ester-linked counterparts. nih.gov MD simulations have shown that the ether linkage leads to a more ordered and less mobile layer of water molecules in the headgroup region. nih.gov This ordering is a direct consequence of the hydrogen bonding patterns and dipole interactions between the ether oxygen, the phosphatidylcholine headgroup, and surrounding water. This suggests that in an aqueous environment, the ether group of a this compound molecule would similarly influence the local water structure through hydrogen bonding.
The table below summarizes key intermolecular interactions in ether-containing compounds that are relevant to this compound, as investigated by molecular dynamics simulations.
| Interaction Type | Description | Key Findings from Analogous Systems | Potential Relevance to this compound |
|---|---|---|---|
| Hydrogen Bonding (OH-Solvent) | Interaction between the hydroxyl proton of the salicyl group and a solvent molecule (e.g., water). | Ether-linked lipids create a more ordered and less mobile water layer near the headgroup. nih.gov | Predicts structured solvation shells around the phenolic hydroxyl group. |
| Hydrogen Bonding (Ether-Solvent) | Interaction between the ether oxygen and a hydrogen-bond donor from the solvent. | Intermolecular hydrogen bonding between hydroxyl and ether groups (OH-OE) is a significant interaction in ether alcohols. mdpi.com | The ether linkage acts as a hydrogen bond acceptor, influencing solubility and interactions with protic solvents. |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of molecules. | Ether-linked lipids exhibit different dipole potentials at the bilayer surface compared to ester lipids. nih.gov | Contributes to the overall orientation and packing of this compound molecules in condensed phases. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient charge fluctuations. | Non-polar interactions were identified as the primary mechanism for the adsorption and desorption of methyl salicylate on certain surfaces. nih.gov | Crucial for understanding the packing in solid states and interactions with non-polar environments. |
Computational Approaches to Reaction Pathway Elucidation
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers indispensable tools for elucidating the complex reaction pathways of organic molecules. pitt.edu These approaches allow for the mapping of potential energy surfaces, the identification of transient intermediates, and the calculation of activation energy barriers for transition states, providing a detailed mechanistic understanding that can be difficult to obtain through experimental means alone. pitt.edu
A prominent example is the computational study of the microwave-assisted, imidazole-catalyzed transformation of propargyl vinyl ethers into multisubstituted salicylaldehyde (B1680747) derivatives. A DFT study of this reaction was in full agreement with experimental results, supporting a complex domino mechanism. csic.es The computationally validated pathway involves several sequential steps: a propargyl Claisen rearrangement, a scispace.commdpi.com-H shift, a scispace.comresearchgate.net-H shift (enolization), a 6π-electrocyclization, and a final aromatization step to yield the salicylaldehyde product. csic.es
In another example, a combination of microsecond-scale molecular dynamics simulations and quantum mechanical (QM) cluster modeling was used to uncover the reaction mechanism for salicylic acid biosynthesis by the enzyme EPS1 in Brassicaceae plants. nih.gov The computational models proposed a pericyclic rearrangement lyase mechanism. nih.gov Furthermore, free energy calculations revealed that the enzyme's binding pocket stabilizes the transition state, lowering the activation energy barrier by 8.5 kcal/mol compared to the uncatalyzed reaction in solution, highlighting the catalytic role of the enzyme. nih.gov
DFT calculations have also been employed to study the oxidative metabolism of salicylates. researchgate.net By calculating properties such as ionization potential and spin-density distribution, researchers can predict the reactivity of different positions on the aromatic ring. researchgate.net For salicylic acid, these calculations showed that an initial electron abstraction is most likely to occur from the phenolic oxygen and specific carbon atoms on the ring, which supports the experimentally observed formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid by cytochrome P-450. researchgate.net
The following table summarizes various computational methods applied to elucidate reaction pathways for salicylates and related ether compounds.
| Computational Method | Reaction Studied | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Rearrangement of propargyl vinyl ethers to salicylaldehydes. | Validated a domino mechanism involving Claisen rearrangement, H-shifts, electrocyclization, and aromatization. | csic.es |
| MD Simulations & QM Cluster Modeling | Enzymatic biosynthesis of salicylic acid from isochorismate. | Proposed a pericyclic rearrangement mechanism and quantified the catalytic stabilization (ΔG‡ reduction of 8.5 kcal/mol) by the enzyme active site. | nih.gov |
| DFT (B3LYP) | Oxidative metabolism of salicylates. | Calculated ionization potentials and spin densities to predict the most reactive sites for hydroxylation, matching experimental products. | researchgate.net |
| DFT | Oxa-Michael/Baylis-Hillman tandem reaction between salicylaldehydes and alk-2-ynals. | Confirmed the proposed DKR (Dynamic Kinetic Resolution) process operating in the catalytic cascade reaction. | researchgate.net |
Advanced Analytical Methodologies for Salicyl Ether Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating salicyl ethers from various matrices and for their quantitative analysis. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary techniques employed.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. ontosight.ai However, many salicyl ethers and related compounds possess polar functional groups, such as hydroxyl and carboxyl groups, which can lead to poor chromatographic performance, including peak tailing and low sensitivity. nih.gov To overcome these limitations, derivatization is a crucial sample preparation step that converts these polar groups into less polar, more volatile, and more thermally stable moieties. ontosight.ainih.gov This enhances their suitability for GC and GC-MS analysis. ontosight.ai
Silylation is a widely used derivatization technique in GC analysis. sigmaaldrich.com It involves the replacement of active hydrogen atoms in functional groups like -OH, -COOH, and -NH2 with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process significantly increases the volatility and thermal stability of the analytes, making them amenable to GC separation. researchgate.net
Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. sigmaaldrich.comresearchgate.net MSTFA is often favored because its by-products are highly volatile and less likely to interfere with the chromatogram or damage the GC column. sigmaaldrich.com The silylation reaction can be optimized by adjusting factors such as the volume of the reagent, temperature, and reaction time. researchgate.net For instance, the derivatization of salicylic (B10762653) acid with BSTFA has been optimized at 120°C for 60 minutes. researchgate.net In some cases, catalysts or additives like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide can be used to enhance the silylation power of the reagents. sigmaaldrich.comtcichemicals.com
The trimethylsilylation of acetylsalicylic acid using MSTFA or BSTFA results in a single, completely silylated derivative, which is confirmed by the mass spectrum showing the silylation of the hydroxyl group. sigmaaldrich.com Successful silylation allows for the sensitive determination of salicylates in various matrices, including environmental water samples and biological tissues. researchgate.netnih.gov For example, a method involving on-fiber silylation with MSTFA followed by GC-tandem mass spectrometry (GC-MS/MS) achieved quantification limits as low as 0.5 to 10 ng/L for salicylate (B1505791) UV filters in water. nih.gov
Table 1: Common Silylating Agents for Salicyl Ether Derivatization
| Silylating Agent | Abbreviation | Common Applications | Key Characteristics |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of acidic drugs like salicylic acid. researchgate.netresearchgate.net | A powerful silylating agent. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization of NSAIDs, including salicylates, for residue analysis. sigmaaldrich.comresearchgate.net | Produces volatile by-products, minimizing chromatographic interference. sigmaaldrich.com |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA. researchgate.net | Enhances the reactivity of the primary silylating agent. |
This table is generated based on the textual data and is for informational purposes only.
Besides silylation, other derivatization methods such as alkylation and acylation are employed to improve the GC analysis of compounds with acidic hydrogens, like the carboxylic acids and phenols found in salicylates. gcms.cz
Alkylation involves the replacement of an acidic hydrogen with an alkyl group, which reduces the polarity of the compound. gcms.cz Esterification, a common alkylation method, converts carboxylic acids into esters. gcms.cz For example, salicylic acid can be esterified with methanol (B129727) to form methyl salicylate, a more volatile compound suitable for GC analysis. niscpr.res.in This reaction can be catalyzed by solid acids like sulfated zirconia, which has been shown to be effective. niscpr.res.in While diazomethane (B1218177) can also be used for esterification, it is hazardous and can lead to partially methylated byproducts. gcms.cz Another approach is butylation, which has been used as an alternative to silylation for the analysis of salicylic acid in whole blood, offering good sensitivity and improved chromatography. nih.gov
Acylation introduces an acyl group into the molecule. Reagents like perfluoroacylimidazoles react with hydroxyl and amine groups to form stable derivatives. gcms.cz
Another derivatization strategy involves converting carboxylic acids into their corresponding amides. For example, salicylic acid can be converted to its isopropylamine (B41738) amide, which allows for quantitative determination at very low concentrations (ng/mL levels) using a flame thermionic detector in GC. jst.go.jp
These various derivatization techniques provide a versatile toolkit for analysts to optimize the separation and detection of salicyl ethers and related compounds by GC and GC-MS. ontosight.aigcms.cz
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for this compound Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of salicylic acid and its derivatives, including salicyl ethers, in a wide array of samples such as pharmaceutical formulations, biological fluids, and natural products. capes.gov.brnih.govresearchgate.net Its specificity and sensitivity make it an analytical method of choice. turkjps.org HPLC is often coupled with mass spectrometry (HPLC-MS) for enhanced detection and structural confirmation. ingentaconnect.com
A common mode of separation is reversed-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. turkjps.orgtandfonline.com The mobile phase typically consists of a mixture of methanol or acetonitrile (B52724) with water and an acid, such as acetic acid or formic acid, to control the pH and improve peak shape. nih.govturkjps.orgnih.gov For instance, a mobile phase of methanol, water, and glacial acetic acid has been used for the separation of salicylate and methyl salicylate. oup.com
Detection is frequently performed using a UV detector, with wavelengths set to capture the absorbance of the aromatic ring in the salicylate structure, commonly around 237 nm, 254 nm, or 304 nm. nih.govturkjps.orgtandfonline.com Diode array detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths, aiding in peak identification. mdpi.com
HPLC methods have been developed for the simultaneous determination of multiple salicylate derivatives. mdpi.com For example, an HPLC-DAD method was established for the concurrent analysis of methyl nicotinate, methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate in a pharmaceutical spray, achieving low limits of detection (in the range of 0.0061–0.0455 μg/mL). mdpi.com
When coupled with mass spectrometry, HPLC-MS provides high sensitivity and selectivity. ingentaconnect.com An HPLC-ESI-MS (Electrospray Ionization-Mass Spectrometry) method for quantifying salicylic acid and its derivatives reported limits of detection as low as 0.74 ng/ml for salicylic acid. ingentaconnect.com This high sensitivity is crucial for trace analysis in complex matrices like feed or environmental samples. nih.gov
Table 2: Examples of HPLC Methods for Salicylate Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Salicylate and Methyl Salicylate | ODS 5 µ (4.6 mm ID x 15 cm) | Methanol:Water:Glacial Acetic Acid (40:66:1) | UV at 250 nm | Blood analysis. oup.com |
| Salicylic Acid | µ-Bondapak phenyl | 30% Methanol in 5 mM tetrabutylammonium (B224687) phosphate (B84403) (pH 7.5) | UV | Pharmaceutical formulations. capes.gov.br |
| Methyl Salicylate | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) | Methanol:Water (65:35, v/v) with 1.0% acetic acid | UV at 304 nm | Medicated cream. turkjps.org |
| Diethylamine Salicylate and Methyl Nicotinate | µ-Bondapack C18 | 1% aqueous acetic acid-acetonitrile (85 + 15) | UV at 254 nm | Ointments. tandfonline.com |
| Salicylic Acid and derivatives | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) | 0.1% formic acid and acetonitrile (gradient) | MS/MS | Feed analysis. nih.gov |
This table is generated based on the textual data and is for informational purposes only.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the molecular structure of salicyl ethers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed information about the carbon-hydrogen framework of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including salicyl ethers and their derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous identification of the molecular structure. farmaceut.orgresearchgate.net
In ¹H NMR spectra of salicylic acid derivatives, the chemical shifts of the protons provide key structural insights. farmaceut.org For example, in salicylic acid, the aromatic protons typically appear in the region of 6.8 to 8.0 ppm, while the acidic proton of the carboxyl group and the phenolic proton are also observable, though their positions can be affected by solvent and concentration. farmaceut.org For this compound esters, such as propyl salicylate, the protons of the alkyl chain will have characteristic chemical shifts and splitting patterns that confirm the structure of the ester group. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. farmaceut.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In salicylic acid derivatives, the carbonyl carbon of the ester or acid group typically resonates at a downfield position (around 170 ppm). The aromatic carbons show distinct signals in the region of approximately 110 to 160 ppm, with the carbon attached to the hydroxyl group appearing at a more downfield position compared to the other aromatic carbons. farmaceut.orgchemicalbook.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment of complex this compound derivatives. farmaceut.orgresearchgate.net These advanced NMR methods have been instrumental in comparing the spectral properties of different salicylic acid derivatives, such as 2-hydroxy, 2,4-dihydroxy, and 2,5-dihydroxy benzoic acids and their methyl esters. farmaceut.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Salicylic acid |
| Methyl salicylate |
| Acetylsalicylic acid |
| Ethyl salicylate |
| 2-Hydroxyethyl salicylate |
| Propyl salicylate |
| Diethylamine salicylate |
| Methyl nicotinate |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Trimethylchlorosilane |
| Diazomethane |
| Perfluoroacylimidazoles |
| Isopropylamine |
| 2,4-dihydroxy benzoic acid |
| 2,5-dihydroxy benzoic acid |
| 2,4-dihydroxybenzamide |
| 2,5-dihydroxybenzamide |
| Salicylamide (B354443) |
| Gentisamide |
| Gentisic acid |
| p-coumaric acid |
| Cinnamic acid |
| Benzoic acid |
| Ibuprofen |
| Naproxen |
| Ketoprofen |
| Diclofenac |
| Meclofenamic acid |
| Caffeine (B1668208) |
| Valproic acid |
| Ethylhexyl salicylate |
| 3,3,5-trimethyl-cyclohexyl salicylate |
| 2-hydroxy-4-methoxybenzophenone |
| 2,4-dihydroxy-benzophenone |
| 2,2′-dihydroxy-4-methoxybenzophenone |
| Salicin (B1681394) |
| Populin |
| Tremulacin |
| Salicortin |
| 3,4-dihyroxybenzoic acid |
| Gallic acid |
| Gallic acid methyl ester |
| Salicylaldehyde (B1680747) |
| p-tolyl ester |
| 4-nitrophenyl ester |
This table is generated based on the textual data and is for informational purposes only.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of this compound and related compounds by analyzing their vibrational modes.
Infrared (IR) Spectroscopy is particularly effective for identifying the characteristic functional groups within a molecule. In aryl alkyl ethers, such as certain derivatives of this compound, two prominent bands are typically observed: an asymmetric C-O-C stretching vibration near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. uobabylon.edu.iq For instance, the IR spectrum of methyl salicylate, a related compound, shows C-O stretching vibrations from the ester group and the phenolic ether linkage in the regions of 1300-1250 cm⁻¹ and 1150-1100 cm⁻¹, respectively. docbrown.info The presence of an intramolecular hydrogen bond in ortho-carbonyl-substituted phenols, a feature often present in salicyl derivatives, can shift the broad O-H stretching band to a lower frequency, around 3200 cm⁻¹. uobabylon.edu.iq In studies of organotin poly(ester ethers) derived from salicylic acid, IR spectroscopy confirmed the formation of Sn-O and Sn-O-C=O groups. asclepiusopen.com The absence of the characteristic broad band for the carboxylic acid and hydroxyl proton around 3500 cm⁻¹ is indicative of the successful formation of the ether linkage. asclepiusopen.com
Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com It is particularly useful for observing non-polar bonds and symmetric vibrations. For example, in the analysis of aspirin (B1665792), Raman spectroscopy can identify the carbonyl group vibration and the aromatic ring presence. researchgate.net The technique has been employed for process monitoring, such as in the synthesis of aspirin, demonstrating its utility in real-time analysis. spectroscopyonline.comtandfonline.com Confocal Raman Spectroscopy has also been utilized for in-vivo studies, such as monitoring the penetration of topical formulations containing salicylates. mdpi.com
A comparison of key vibrational frequencies for functional groups relevant to this compound and its derivatives is presented below:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| Aryl C-O-C (asymmetric stretch) | ~1250 | uobabylon.edu.iq | |
| Aryl C-O-C (symmetric stretch) | ~1040 | uobabylon.edu.iq | |
| Phenolic O-H (intramolecular H-bond) | ~3200 | uobabylon.edu.iq | |
| Carbonyl C=O (ester) | 1753, 1689 | 1603 | researchgate.netspectroscopyonline.com |
| Aromatic C-H stretch | 3071 | docbrown.info | |
| Alkyl C-H stretch | ~2955 | 2945 | docbrown.inforesearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the π-electron systems give rise to characteristic absorption bands.
Salicylic acid itself exhibits absorption maxima at approximately 210 nm, 234 nm, and 303 nm when dissolved in ethanol. wikipedia.org The specific absorption maxima can be influenced by the solvent and the specific ether derivative. For instance, in a study of salicylaldehyde, the absorption spectra were determined in various solvents including ethanol, methanol, and diethyl ether, showing that the dielectric constant of the medium affects the intensity of certain absorption bands. u-szeged.hu In the analysis of salicylic acid spirit, UV-Vis spectrophotometry was used to identify salicylic acid by its maximum absorption between 520 nm and 535 nm after a specific colorimetric reaction. nihs.go.jp
The UV-Vis absorption data for salicylic acid and a related derivative are summarized in the following table:
| Compound | Solvent | λmax (nm) | Reference |
| Salicylic Acid | Ethanol (4 mg/dL) | 210, 234, 303 | wikipedia.org |
| Salicylic Acid | Methanol | 234 | innovareacademics.in |
| Acetylsalicylic Acid (Aspirin) | 0.1 N H2SO4 | 229 | nih.gov |
| Acetylsalicylic Acid (Aspirin) | Ether | 275 | nih.gov |
Rotational Spectroscopy for Gas-Phase Structural Elucidation
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. ifpan.edu.pl By precisely measuring the frequencies of rotational transitions, it is possible to determine molecular rotational constants, from which highly accurate molecular structures, including bond lengths and angles, can be derived. unibo.it This method is particularly powerful for studying isolated molecules, free from the intermolecular interactions present in condensed phases. ifpan.edu.pl
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. jeol.com
In the mass spectrum of ethers, fragmentation often occurs via α-cleavage of an alkyl radical. miamioh.edu Aryl ethers typically show a strong molecular ion peak due to the stability of the aromatic ring. miamioh.edulibretexts.org For salicylates, a common fragmentation pathway involves the loss of certain groups, leading to characteristic fragment ions. For example, in methyl salicylate, a prominent fragment ion at m/z 120 is observed. researchgate.net A study on acetylsalicylic acid (aspirin) and its metabolite, salicylic acid, utilized liquid chromatography-tandem mass spectrometry (LC/MS/MS) for their determination in human plasma. The ion transitions recorded were m/z 179 → 137 for aspirin and m/z 137 → 93 for salicylic acid. nih.gov
High-resolution mass spectrometry has been employed in the characterization of various related compounds, including organotin poly(ester ethers) from salicylic acid and salicylhydrazone complexes. asclepiusopen.comrsc.org In the analysis of trimethylsilyl derivatives of salicylic acid, a specific fragment with an m/z of 193 was identified. researchgate.net
The table below summarizes key mass spectrometric data for salicylic acid and its derivatives:
| Compound/Derivative | Technique | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Acetylsalicylic Acid (Aspirin) | LC/MS/MS | 179 | 137 | nih.gov |
| Salicylic Acid | LC/MS/MS | 137 | 93 | nih.gov |
| Methyl Salicylate | MS | 120 | researchgate.net | |
| Salicylic Acid (TMS derivative) | GC-MS | 193 | researchgate.net |
X-ray Crystallography and Electron Diffraction for Solid-State Structures
X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional atomic arrangement of molecules in the solid state. wikipedia.orglibretexts.org
X-ray Crystallography involves diffracting a beam of X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.orglibretexts.org This technique has been instrumental in studying the structures of salicylamide derivatives and their hydrogen bonding networks. mdpi.com For example, the crystal structures of lead(II) thiocyanate (B1210189) complexes with lariat (B8276320) crown ethers containing salicylaldimino moieties have been determined by X-ray diffraction, revealing the coordination environment of the metal ion and the conformation of the ether ligand. nih.gov Similarly, the structures of palladium complexes with salicylimine ligands have also been elucidated using this method. acs.org
Electron Diffraction is another powerful technique for structure determination, particularly for nanocrystalline materials or samples that are too small for single-crystal X-ray analysis. jeol.co.jpnumberanalytics.com Gas-phase electron diffraction has been used to determine the molecular structure of salicylic acid. mdpi.com In recent studies, three-dimensional electron diffraction (3D ED) has been combined with solid-state NMR and theoretical calculations to elucidate the structure of eumelanin (B1172464) precursors, which are related to dihydroxyindole carboxylic acids. rsc.org This combined approach is powerful for analyzing complex, nanocrystalline assemblies. jeol.co.jprsc.org
These diffraction techniques provide unparalleled detail about the solid-state conformation, molecular packing, and intermolecular interactions, such as hydrogen bonding, which are critical to the material properties of this compound and its derivatives. mdpi.com
Applications of Salicyl Ether Compounds in Advanced Materials and Chemistry
Polymeric Materials with Salicyl Ether Scaffolds
The incorporation of this compound moieties into polymer backbones can impart unique properties, leading to the development of specialized and functional materials.
The synthesis of monomers containing the this compound structure is a key step toward creating specialized polymer resins. Research has demonstrated the successful synthesis of acryloyl and methacryloyl ethers of salicylic (B10762653) acid. In this process, the esterification reaction is directed at the phenolic hydroxyl group of salicylic acid to form an ether linkage, resulting in monomers that retain the salicylic fragment.
The synthesis involves reacting salicylic acid with acryloyl or methacryloyl anhydrides or their corresponding chloroanhydrides. The structure of the resulting monomers, such as acryloyl salicylate (B1505791), has been confirmed using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectrum analysis of the monomers shows characteristic absorption zones for C=C, C=O, C-O-C, and O-H functional groups. These monomers, containing vinyl groups, are suitable for polymerization to form high-molecular-weight compounds and composites.
Table 1: Physical-Chemical Properties of Acryloyl Salicylate Monomer.
A review of the available scientific literature did not yield specific examples of polymers constructed with this compound scaffolds being utilized for adsorption and separation technologies. While research exists on various polymeric materials for these applications, and on polymers designed to adsorb salicylic acid, the use of poly(this compound) itself in this context is not documented in the searched sources. rsc.orgmdpi.comresearchgate.netmdpi.commdpi.com
The development of organometallic polymers that specifically feature salicyl ester ether linkages is a highly specialized field. Extensive searches of the literature did not provide direct examples or research findings on the synthesis or characterization of such polymers. wmich.eduresearchgate.netpageplace.deresearchgate.net This suggests that this class of materials may be novel or not widely reported.
Role in Organic Synthesis as Intermediates or Catalysts
The functional groups within the salicylic acid framework allow it and its derivatives to act as effective catalysts in various organic reactions.
Salicylic acid has been identified as an effective, bio-based, and versatile catalyst for promoting certain organic transformations. It has demonstrated its potential as an alternative, green, and economical catalyst for multi-component reactions like the Biginelli reaction, which is used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones/thiones. In this context, salicylic acid is believed to catalyze the condensation via an acyliminium intermediate.
Furthermore, salicylic acid has been shown to be a convenient catalyst for the arylation of enol acetates. This metal-free methodology uses salicylic acid to promote the formation of aryl radicals from in situ generated aryl diazonium salts, avoiding the need for thermal or photochemical activation. The mild conditions are compatible with a diverse range of functional groups. While the specific example of catalyzing the arylation of silyl (B83357) enol ethers was not detailed in the searched literature, these findings demonstrate the principle of using the salicylic acid moiety to facilitate C-C bond formation in arylation reactions.
Supramolecular Chemistry and Host-Guest Interactions
The distinct arrangement of functional groups in this compound and its parent compound, salicylic acid, enables them to participate in non-covalent interactions that drive the formation of complex, ordered structures. These interactions are fundamental to supramolecular chemistry and crystal engineering.
Salicylic acid can act as a trigger for the self-assembly of supramolecular hydrogels. For example, it can facilitate the gelation of worm-like micelles composed of surfactants like sodium lauroyl glutamate (B1630785) and cetyltrimethylammonium bromide under acidic conditions. In these systems, salicylic acid plays a key role in the dynamic network crosslinking, enhancing the transition from a solution of micelles to a gel state.
The principles of crystal engineering, which involve understanding and utilizing intermolecular interactions to design crystal structures, are also applicable. The ability of salicylic acid to form cocrystals with other molecules, such as caffeine (B1668208) and adenine, highlights its capacity for specific host-guest interactions. In these structures, hydrogen bonding is a dominant intermolecular force. The formation of these multicomponent crystals can modify the physicochemical properties of the active ingredients without altering their intrinsic efficacy. The study of these systems provides insight into the balance of proton transfer and the influence of the crystalline environment on intermolecular interactions, a concept central to supramolecular assembly.
Complexation Studies with Crown Ethers and Azacycles Featuring Salicyl Moieties
The incorporation of salicyl moieties into macrocyclic structures like crown ethers and azacycles has been a strategy to enhance their cation binding capabilities and introduce new functionalities. While direct studies on crown ethers built with this compound units are not extensively documented, the principles of host-guest chemistry, particularly through lariat (B8276320) ether systems, provide a strong framework for understanding their potential.
Lariat ethers are a class of macrocyclic compounds, such as crown ethers, that possess one or more sidearms containing donor atoms. iupac.orgdu.ac.in These sidearms can cooperate with the macrocyclic ring to bind a cation more effectively, creating a three-dimensional coordination environment that enhances both the stability and selectivity of the complex. iupac.orgresearchgate.net This cooperative binding is a key feature that distinguishes lariat ethers from simple crown ethers. du.ac.in
A this compound group attached as a pendant arm to a crown ether or azacycle framework would be a quintessential example of a lariat ether system. The ether oxygen atoms within the salicyl moiety could act as additional donor sites, participating in the coordination of a metal cation held within the macrocycle's cavity. The stability of such complexes would be influenced by several factors:
Macrocycle Cavity Size: The fit between the diameter of the cation and the size of the crown ether or azacycle ring is a primary determinant of binding strength. tdl.org
Cation Type: The charge density of the cation affects the ion-dipole interactions with the ether oxygen atoms of both the ring and the this compound sidearm.
Sidearm Conformation: The flexibility and orientation of the this compound sidearm would dictate how effectively its donor atoms can coordinate with the ring-bound cation.
While specific thermodynamic data for this compound-based lariat ethers is scarce, the broader research on lariat ethers shows that variations in sidearm structure significantly impact cation binding strengths and selectivities. iupac.org For instance, studies on nitrogen-pivot and carbon-pivot lariat ethers have demonstrated that the nature of the sidearm and its donor groups are critical for enhanced complexation. iupac.org It is hypothesized that a this compound sidearm could contribute to the preorganization of the host molecule, positioning the donor atoms for more efficient cation binding.
The interaction of salicylic acid (a precursor to this compound) with various azacycles and aza-crown ethers has been structurally characterized, revealing that charge-assisted hydrogen bonds are the primary driving force for binding. This foundational knowledge supports the potential for this compound moieties, with their available lone pair electrons on the ether oxygen, to engage in significant host-guest interactions.
Sensor Technologies and Chemical Probes based on this compound Derivatives
While the salicyl moiety is a cornerstone for many sensor technologies, it is typically derivatives like salicylaldehyde (B1680747) and salicylic acid, rather than this compound, that are employed. The reason lies in the crucial role of the phenolic hydroxyl group in the most common sensing mechanisms. Many fluorescent and colorimetric sensors based on the salicyl framework operate via processes that require the presence of this acidic proton and the adjacent functional group (aldehyde or carboxyl).
Fluorescent Sensors: Fluorescent chemosensors are designed with a receptor unit that selectively binds an analyte and a fluorophore unit that signals this binding event through a change in its fluorescence properties. Salicylaldehyde and its Schiff base derivatives are widely used in this context.
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism where the binding of a metal ion to a ligand containing a fluorophore enhances the fluorescence intensity. researcher.lifenih.gov In many salicyl-based sensors, the phenolic hydroxyl group and the nitrogen atom of an imine bond (in Schiff bases) form a chelation site for metal ions like Zn(II) or Al(III). nih.govnih.gov This chelation restricts molecular vibrations and rotations, which are pathways for non-radiative decay, thus increasing the fluorescence quantum yield and "turning on" the sensor. researcher.life Converting the hydroxyl group to an ether would remove this essential chelating site, rendering the CHEF mechanism ineffective. For example, salicylaldehyde itself shows a selective fluorescence enhancement in the presence of zinc ions. nih.govresearchgate.net
Photoinduced Electron Transfer (PET): PET sensors typically consist of a fluorophore linked to a receptor with a redox-active lone pair of electrons (e.g., an amine). rsc.orgrsc.org In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. nih.gov When the receptor binds a cation, the energy of its lone pair is lowered, preventing the electron transfer and "turning on" fluorescence. nih.gov While a this compound's oxygen has lone pairs, the phenolic hydroxyl in related compounds is often crucial for creating a stable binding pocket that modulates the PET process effectively.
Chemical Probes: Chemical probes are small molecules used to study biological systems. nih.gov Fluorescent probes based on salicylaldehyde have been developed for detecting biologically and environmentally important species. For instance, novel salicylaldehyde derivatives have been synthesized to act as "turn-on" fluorescent sensors for cyanide ions in aqueous media. nih.gov The sensing mechanism involves the nucleophilic addition of cyanide to the aldehyde group, a reaction facilitated by the neighboring hydroxyl group. This reaction alters the electronic structure of the molecule, leading to a change in fluorescence. Again, the etherification of the hydroxyl group would inhibit this type of sensing mechanism.
Similarly, derivatives of fluorene (B118485) containing salicylic acid groups have been developed as fluorescent sensors for copper (II) ions. researchgate.netnih.gov These sensors operate through fluorescence quenching upon complexation with the metal ion, a process that relies on the availability of the carboxylic and hydroxyl groups of the salicylate moiety for binding.
Q & A
Q. What are the established synthetic routes for Salicyl ether, and how do reaction conditions influence yield and purity?
Q. How do contradictory data on this compound’s solubility in polar solvents arise, and how should researchers resolve them?
Discrepancies often stem from impurities, solvent grade variations, or temperature inconsistencies. Methodological solutions:
Q. What experimental design principles ensure reproducibility in catalytic applications of this compound derivatives?
- Control Groups : Include blank reactions (no catalyst) and reference catalysts (e.g., metal complexes).
- Replication : Perform triplicate runs to assess standard deviation.
- In Situ Monitoring : Use FTIR or GC-MS to track intermediate formation. Example catalytic study parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Reaction Time | 12–24 h |
| Substrate Scope | Aryl halides, epoxides |
| Reference: Diarylprolinol silyl ethers in asymmetric catalysis |
Q. How can researchers address ethical challenges in handling this compound’s hazardous byproducts?
- Risk Assessment : Pre-screen reactions for toxic intermediates (e.g., epoxides).
- Waste Protocols : Neutralize acidic/basic residues before disposal.
- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies and adhere to REACH regulations for environmental safety .
Methodological Guidance
Q. What strategies validate computational models predicting this compound’s reactivity?
- Compare DFT-calculated activation energies with experimental kinetic data (Arrhenius plots).
- Use Gaussian or ORCA software with B3LYP/6-31G* basis sets.
- Validate docking studies (e.g., enzyme interactions) with SPR or ITC binding assays .
Q. How should researchers navigate gaps in this compound’s literature?
- Systematic Reviews : Use PRISMA guidelines to filter Scopus/Web of Science results.
- Grey Literature : Include dissertations or conference proceedings via ProQuest.
- Keyword Optimization : Combine "this compound" with terms like "synthesis," "mechanism," or "spectroscopy" in Google Scholar alerts .
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Data Management and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
